molecular formula C7H5NaS2 B8678356 Sodium dithiobenzoate

Sodium dithiobenzoate

Cat. No. B8678356
M. Wt: 176.2 g/mol
InChI Key: QNODUWNUZGTHCV-UHFFFAOYSA-M
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Patent
US07691937B2

Procedure details

Potassium ferricyanide (III) (32.93 g) was dissolved in deionized water (500.0 mL). Sodium dithiobenzoate solution (350.0 mL) was transferred to a 1 L conical flask equipped with a magnetic stir bar. Potassium ferricyanide solution was added drop wise to the sodium dithiobenzoate via an addition funnel over a period of one hour under vigorous stirring. The red precipitate was filtered and washed with deionized water until the washings become colorless. The solid was dried in vacuum at room temperature overnight; the product was recrystallized from ethanol.
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
32.93 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([S-:9])(=[S:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+]>O.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[C:1]([S:9][S:9][C:1](=[S:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[S:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,3.4.5.6|

Inputs

Step One
Name
Quantity
350 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)[S-].[Na+]
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
32.93 g
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)[S-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
FILTRATION
Type
FILTRATION
Details
The red precipitate was filtered
WASH
Type
WASH
Details
washed with deionized water until the washings
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuum at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the product was recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=S)SSC(C1=CC=CC=C1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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